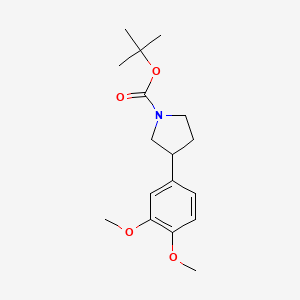

1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

tert-butyl 3-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-13(11-18)12-6-7-14(20-4)15(10-12)21-5/h6-7,10,13H,8-9,11H2,1-5H3 |

InChI Key |

OFYIYHBOWBGLRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1 Boc 3 3,4 Dimethoxyphenyl Pyrrolidine

Transformations at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring, protected by a tert-butoxycarbonyl (Boc) group, is a primary site for chemical modification. The Boc group can be removed to liberate the secondary amine, which can then undergo a variety of transformations.

N-Alkylation and N-Acylation Reactions

While the Boc-protected nitrogen is generally unreactive, deprotection unmasks the secondary amine, which is amenable to both N-alkylation and N-acylation. These reactions are fundamental for introducing a wide range of substituents at the nitrogen atom, thereby modulating the compound's biological activity and physicochemical properties.

N-Alkylation: The secondary amine of 3-(3,4-dimethoxyphenyl)pyrrolidine (B1313869) can be alkylated using various alkyl halides or via reductive amination. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for introducing N-alkyl groups.

N-Acylation: Acylation of the deprotected pyrrolidine nitrogen can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base. This reaction introduces an amide functionality, which can serve as a key structural motif in many biologically active compounds. For instance, pyrrolidine-2,4-diones can be acylated at the C-3 position, a reaction analogous to N-acylation in terms of introducing an acyl group into the heterocyclic system.

| Reaction Type | Reagents and Conditions | Product Type | Representative Examples |

|---|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | N-Alkyl-3-(3,4-dimethoxyphenyl)pyrrolidine | Introduction of methyl, ethyl, or benzyl (B1604629) groups |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., CH₂Cl₂) | N-Alkyl-3-(3,4-dimethoxyphenyl)pyrrolidine | Formation of N-substituted pyrrolidines from various carbonyl compounds |

| N-Acylation | Acyl chloride or acid anhydride (B1165640), base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | N-Acyl-3-(3,4-dimethoxyphenyl)pyrrolidine | Synthesis of N-benzoyl or N-acetyl derivatives |

Modifications Post-Boc Deprotection

The removal of the Boc protecting group is a critical step in the derivatization of 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in an organic solvent. Once deprotected, the resulting secondary amine, 3-(3,4-dimethoxyphenyl)pyrrolidine, serves as a versatile intermediate for further functionalization.

Following deprotection, the liberated amine can participate in a variety of reactions beyond simple alkylation and acylation, including:

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

Cyclization Reactions: The secondary amine can be a key participant in intramolecular reactions to form fused bicyclic systems.

Modifications of the 3,4-Dimethoxyphenyl Aromatic System

The electron-rich 3,4-dimethoxyphenyl ring is susceptible to electrophilic aromatic substitution, and its methoxy (B1213986) groups can be modified, offering further avenues for derivatization.

Electrophilic Aromatic Substitution Reactions

The two methoxy groups on the aromatic ring are activating and direct incoming electrophiles to the ortho and para positions. Given that the pyrrolidine moiety is at position 1, the likely positions for substitution are C-2, C-5, and C-6. Steric hindrance from the pyrrolidine ring may influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst. For example, the Friedel-Crafts acylation of activated benzene (B151609) rings in the presence of polyphosphoric acid is a convenient method for synthesizing aromatic ketones.

Nitration: The introduction of a nitro group can be achieved using nitrating agents such as acetyl nitrate.

Halogenation: Bromination or chlorination can be accomplished using appropriate halogenating agents.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl-substituted 3-(dimethoxyphenyl)pyrrolidine | Substitution is expected at the positions ortho or para to the methoxy groups. |

| Nitration | Acetyl nitrate | Nitro-substituted 3-(dimethoxyphenyl)pyrrolidine | Effective for aromatic mono- and dinitration of protected aminobenzenes. |

| Halogenation | Br₂ or Cl₂, Lewis acid catalyst | Halo-substituted 3-(dimethoxyphenyl)pyrrolidine | Regioselectivity will be influenced by the directing effects of the methoxy groups. |

Side-Chain Functionalization of Methoxy Groups

The methoxy groups on the aromatic ring can be cleaved to yield the corresponding catechols (dihydroxy compounds). This transformation is significant as it unmasks reactive hydroxyl groups that can be further functionalized.

Demethylation: A common reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). This reaction is typically carried out in an inert solvent like dichloromethane. The resulting catechol can then be subjected to reactions such as:

O-Alkylation: Reaction with alkyl halides to introduce new ether linkages.

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Cyclization: The adjacent hydroxyl groups can be used to form heterocyclic rings, such as acetals or ketals, by reacting with aldehydes or ketones. An unusual reactivity of BBr₃ has been observed where it can facilitate intramolecular cyclization of methoxy-substituted N-phenethylimides.

Stereospecific and Stereoselective Transformations at the Pyrrolidine Ring Carbons

The pyrrolidine ring of this compound contains chiral centers, and its derivatization can be performed in a stereocontrolled manner. The existing stereochemistry at the C-3 position can influence the stereochemical outcome of reactions at other positions on the ring.

C-H Functionalization: Directed C-H functionalization is a powerful tool for introducing substituents at specific positions of the pyrrolidine ring with high regio- and stereoselectivity. For instance, palladium-catalyzed C(sp³)–H arylation of pyrrolidines can be achieved using a directing group at a nearby position. This allows for the selective synthesis of cis- or trans-disubstituted pyrrolidines.

Diastereoselective Reactions: The stereocenter at C-3 can direct the approach of reagents to other positions on the pyrrolidine ring, leading to diastereoselective transformations. For example, the hydroalkylation of dienes with certain nucleophiles can lead to the formation of vicinal tertiary and N-substituted quaternary stereogenic centers with high diastereoselectivity. Similarly, the synthesis of densely substituted pyrrolidines can be achieved with high regio- and diastereoselectivity through [3+2] cycloaddition reactions.

These stereoselective methods are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules. The ability to control the stereochemistry at multiple centers on the pyrrolidine ring significantly expands the synthetic utility of this compound.

Oxidation and Reduction Pathways

Oxidation:

The oxidation of N-Boc protected pyrrolidines is a key method for introducing functionality, often proceeding through the formation of an N-acyliminium ion intermediate. While direct oxidation of N-Boc-pyrrolidines with reagents like N-bromosuccinimide (NBS) can be challenging and may not yield discernible products, other methods have proven effective. nih.gov The use of hypervalent iodine reagents, for instance, enables the direct α-azidonation of N-Boc protected pyrrolidines. nih.gov

A more prominent strategy for the functionalization of the pyrrolidine ring is the direct C-H bond activation at the α-position to the nitrogen atom. This approach represents a formal oxidation at the carbon center. The process typically involves an enantioselective deprotonation of the α-proton using a strong base, such as s-BuLi, in the presence of a chiral ligand like (-)-sparteine. acs.orgorganic-chemistry.org This generates a configurationally stable α-lithio species. Subsequent transmetalation with a zinc salt (e.g., ZnCl₂) forms a more stable organozinc intermediate. organic-chemistry.orgscilit.com This intermediate can then undergo a palladium-catalyzed Negishi cross-coupling reaction with a variety of aryl or heteroaryl halides to furnish α-arylated N-Boc-pyrrolidines in high yield and enantiomeric excess. acs.orgorganic-chemistry.org The presence of the 3-aryl substituent in this compound would be expected to influence the regioselectivity of the initial deprotonation step.

| Reaction Type | Reagents | Intermediate | Product Type | Ref. |

| Enantioselective α-Arylation | 1. s-BuLi, (-)-sparteine2. ZnCl₂3. Ar-Br, Pd(OAc)₂, P(tBu)₃-HBF₄ | α-Lithio-pyrrolidine, Organozinc | α-Aryl-N-Boc-pyrrolidine | organic-chemistry.orgscilit.com |

| α-Azidonation | (PhIO)n, TMSN₃ | N-Acyliminium ion | α-Azido-N-Boc-pyrrolidine | nih.gov |

Reduction:

The reduction pathways for this compound primarily concern the aromatic ring. The dimethoxyphenyl moiety can potentially undergo reduction under specific conditions. For example, catalytic hydrogenation using catalysts like rhodium on carbon or platinum oxide could saturate the aromatic ring to yield a 3-(3,4-dimethoxycyclohexyl)pyrrolidine derivative. However, forcing conditions would be required, which could risk cleavage of the Boc protecting group. Another potential method is the Birch reduction, which would reduce the aromatic ring to a non-conjugated diene, offering a pathway to diverse cyclohexene (B86901) and cyclohexadiene derivatives. The viability of these reductions would depend on achieving selectivity without affecting other functional groups in the molecule.

Ring-Opening and Ring-Expansion Reactions

While the pyrrolidine ring is a stable five-membered heterocycle, specific methodologies have been developed for its cleavage or expansion, providing access to different molecular skeletons.

Ring-Opening: The deconstructive transformation of unstrained cyclic amines via C-N bond cleavage has emerged as a powerful strategy. These reactions often require activation of the nitrogen or an adjacent carbon. For N-Boc-pyrrolidines, skeletal remodeling can transform the framework into acyclic structures. Such transformations can be conceptually divided into the cleavage of the inert C-N bond followed by subsequent functionalization.

Ring-Expansion: Skeletal rearrangement or expansion of the pyrrolidine ring to a six-membered piperidine (B6355638) or seven-membered azepane ring is a more complex transformation. One conceptual approach involves the intramolecular N-alkylation of a side chain installed at the 2-position of the pyrrolidine. This would form a strained bicyclic azonium ion intermediate, which could then be opened by a nucleophile to yield a ring-expanded product. nih.gov Applying this strategy to this compound would first require selective functionalization at the C-2 position to introduce a suitable side chain, such as a 3-hydroxypropyl group, which could then be activated for the intramolecular cyclization and subsequent nucleophilic ring-opening. nih.gov

Introduction of Additional Stereogenic Centers

Given that this compound is a chiral molecule, it serves as an excellent template for the diastereoselective introduction of new stereocenters.

The C-H functionalization at the α-positions (C-2 and C-5) described previously is a powerful method for creating a new stereocenter. acs.orgnih.gov The existing stereocenter at C-3 exerts a strong directing effect, leading to high diastereoselectivity in the subsequent electrophilic quench or cross-coupling reaction. nih.gov This allows for the controlled synthesis of 2,3- or 3,5-disubstituted pyrrolidines.

Another strategy involves creating unsaturation within the ring, followed by a stereocontrolled addition reaction. For instance, elimination of a suitable leaving group at the C-4 position could generate an N-Boc-3-aryl-pyrroline intermediate. Subsequent diastereoselective reactions such as epoxidation, dihydroxylation, or conjugate addition to this electron-rich enamine derivative would install new stereocenters at the C-4 and C-5 positions, with the stereochemical outcome dictated by the resident C-3 aryl group.

Multicomponent reactions (MCRs) are particularly efficient for constructing multiple stereogenic centers in a single operation. nih.gov While often used to build the pyrrolidine ring itself, the principles can be adapted for the derivatization of pre-existing scaffolds. For example, a Lewis acid-catalyzed reaction between an imine, a nucleophile, and the pyrrolidine scaffold (if suitably functionalized) could lead to densely substituted products with high diastereoselectivity. nih.govacs.org

| Method | Position of New Stereocenter(s) | Key Features | Ref. |

| Asymmetric α-Deprotonation/Alkylation | C-2 or C-5 | High diastereoselectivity controlled by C-3 substituent. | nih.gov |

| Functionalization via Pyrroline Intermediate | C-4, C-5 | Diastereoselective addition to a double bond (e.g., dihydroxylation). | nih.gov |

| 1,3-Dipolar Cycloaddition | Varies (external to ring) | Creates complex adducts with multiple stereocenters. | acs.orgua.es |

Construction of Complex Polycyclic and Spirocyclic Scaffolds

The this compound core is an ideal starting point for the synthesis of more complex, three-dimensional structures such as fused polycyclic systems and spirocycles. These scaffolds are of significant interest in medicinal chemistry as they allow for the exploration of new regions of chemical space.

Synthesis of Pyrrolidine-Fused Heterocycles

The construction of rings fused to the pyrrolidine core can be achieved through several synthetic strategies. A prominent method is the use of 1,3-dipolar cycloaddition reactions. wikipedia.orgresearchgate.net In one approach, the pyrrolidine nitrogen and the α-carbon can act as a synthetic equivalent of an azomethine ylide dipole. This can be achieved by generating an N-acyliminium ion at the C-2 position, which can then be trapped intramolecularly by a nucleophilic moiety tethered to the pyrrolidine ring, leading to the formation of a fused bicyclic system.

Alternatively, functional groups can be installed on the pyrrolidine ring to facilitate annulation reactions. For example, introducing a carbonyl group at C-2 and a nucleophilic side chain on the nitrogen would allow for an intramolecular condensation to form a fused six-membered ring, such as a pyrrolo[1,2-a]pyrazine (B1600676) or similar structure.

Formation of Spirooxindole-Pyrrolidine Hybrid Structures

Spirooxindole-pyrrolidine frameworks are a privileged class of heterocyclic compounds found in numerous biologically active natural products and synthetic molecules. nih.govnih.gov The most efficient and widely used method for their synthesis is the multicomponent 1,3-dipolar cycloaddition reaction. rsc.orgnih.govnih.gov

This reaction typically involves the in situ generation of a non-stabilized azomethine ylide from the condensation of an isatin (B1672199) (or a derivative) with an α-amino acid, such as sarcosine, proline, or thiaproline. nih.govtandfonline.com This reactive 1,3-dipole is then trapped by a dipolarophile, which is typically an electron-deficient alkene, to yield the spirocyclic adduct. The reaction proceeds in a single step with high atom economy and often with excellent control over both regioselectivity and diastereoselectivity. nih.govtandfonline.com

In this process, the pyrrolidine ring is formed during the cycloaddition step. The reaction creates a complex scaffold featuring a spirocyclic quaternary carbon center at the C-3 position of the oxindole (B195798) core. A wide variety of substituents can be introduced by varying the three components: the isatin, the amino acid, and the dipolarophile.

| Isatin Substituent (R¹) | Dipolarophile | Amino Acid | Yield (%) | Ref. |

| H | (E)-Mesityl vinyl ketone | Sarcosine | 88 | nih.gov |

| 5-Br | (E)-Mesityl vinyl ketone | Sarcosine | 75 | nih.gov |

| 5-Cl | (E)-Mesityl vinyl ketone | Sarcosine | 81 | nih.gov |

| H | N-Methylmaleimide | L-proline | 95 | nih.gov |

| 5-F | N-Phenylmaleimide | Thiaproline | 91 | nih.gov |

This powerful strategy provides access to a vast library of structurally diverse spirooxindole-pyrrolidine hybrids, demonstrating a key approach to building complex molecular architectures from simple precursors.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the molecular framework of 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of all hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the dimethoxyphenyl group, the aliphatic protons of the pyrrolidine (B122466) ring, and the bulky tert-butoxycarbonyl (Boc) protecting group. The integration of these signals confirms the correct proton count for each group.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by identifying all unique carbon environments. The spectrum shows characteristic signals for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, the methoxy (B1213986) groups, and the carbonyl and quaternary carbons of the Boc group.

The specific chemical shifts observed can vary slightly depending on the solvent used for analysis (e.g., CDCl₃, DMSO-d₆). Representative data compiled from scientific literature is presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound Data presented below is a representative compilation from typical experimental findings.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.70 - 6.85 | m | 3H | Ar-H |

| 3.87 | s | 3H | -OCH ₃ |

| 3.86 | s | 3H | -OCH ₃ |

| 3.10 - 3.70 | m | 5H | Pyrrolidine CH , CH ₂ |

| 2.05 - 2.30 | m | 2H | Pyrrolidine CH ₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound Data presented below is a representative compilation from typical experimental findings.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 154.2 | C =O (Boc) |

| 149.0 | Ar-C |

| 147.8 | Ar-C |

| 136.5 | Ar-C |

| 118.9 | Ar-C H |

| 111.3 | Ar-C H |

| 111.0 | Ar-C H |

| 79.4 | -C (CH₃)₃ (Boc) |

| 55.9 | -OC H₃ |

| 55.8 | -OC H₃ |

| 51.5 | Pyrrolidine C H₂ |

| 44.5 | Pyrrolidine C H₂ |

| 42.1 | Pyrrolidine C H |

| 32.5 | Pyrrolidine C H₂ |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY spectra would show correlations between the adjacent protons on the pyrrolidine ring, confirming their connectivity from C2 through C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to the carbon atoms they are directly attached to. This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it with its corresponding proton signal in the ¹H NMR spectrum. For instance, the signals for the methoxy protons at ~3.87 ppm would correlate with the methoxy carbon signal at ~55.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides vital long-range (typically 2-3 bond) correlation data between protons and carbons. This is instrumental in connecting the distinct structural fragments. Key correlations would include those from the methoxy protons to the aromatic carbons, and from the pyrrolidine protons to the aromatic ring carbons, confirming the substitution pattern. It also confirms the placement of the Boc group by showing correlations from the pyrrolidine protons to the Boc carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between nuclei that are close in space, regardless of their bonding connectivity. This can be used to confirm the three-dimensional structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of moderately polar, thermally sensitive molecules like this compound. The analysis typically reveals the protonated molecular ion [M+H]⁺. Given the molecular formula C₁₇H₂₅NO₄, the expected mass for this ion is approximately 308.18 m/z. Often, adducts with sodium [M+Na]⁺ at approximately 330.16 m/z may also be observed.

HRMS provides a highly accurate mass measurement of the molecular ion, which serves as definitive proof of the elemental composition. The precise mass is compared against the theoretical mass calculated from the molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅NO₄ |

| Theoretical Mass [M+H]⁺ | 308.1856 |

The close agreement between the theoretical and experimentally determined mass, typically within a few parts per million (ppm), confirms the molecular formula C₁₇H₂₅NO₄.

While less common for this specific compound due to the thermal lability of the Boc protecting group, GC-MS analysis would involve electron impact (EI) ionization, which is a high-energy process causing extensive fragmentation. A characteristic fragmentation pattern would be expected, most notably the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group. The resulting fragments provide a fingerprint that can be used for identification purposes.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups present within a molecule. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, offering insights into the compound's structural framework.

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected FT-IR absorption bands would include:

C=O Stretching (Amide/Carbamate): A strong absorption band is anticipated in the region of 1700-1670 cm⁻¹. This peak is characteristic of the carbonyl group within the Boc protecting group. In related Boc-protected compounds, this peak is often observed around 1685 cm⁻¹. ijcr.info

C-H Stretching (Aliphatic and Aromatic): Multiple bands would appear in the 3000-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the pyrrolidine ring, the tert-butyl group, and the methoxy groups. Aromatic C-H stretching from the benzene (B151609) ring would be expected at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidine ring, influenced by the carbamate (B1207046) group, would likely appear in the 1250-1020 cm⁻¹ range. ijcr.info

C-O Stretching: Two distinct C-O stretching bands are expected. The C-O stretch of the carbamate group would likely be found in the 1300-1150 cm⁻¹ region. The aryl-alkyl ether C-O stretching from the dimethoxy groups on the phenyl ring would also produce strong bands, typically in the 1260-1000 cm⁻¹ range.

Aromatic C=C Bending: The benzene ring would exhibit characteristic C=C in-plane bending vibrations in the fingerprint region, around 1600-1450 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Boc C=O | 1700 - 1670 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Carbamate C-O | 1300 - 1150 | Stretching |

| Ether C-O | 1260 - 1000 | Stretching |

| Pyrrolidine C-N | 1250 - 1020 | Stretching |

| Aromatic C=C | 1600 - 1450 | Bending |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. While specific experimental Raman data for the title compound is not available, the expected spectral features can be inferred. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected prominent Raman shifts for This compound would include:

Aromatic Ring Vibrations: The substituted benzene ring would produce strong and sharp peaks. The symmetric ring breathing mode, typically observed around 1000 cm⁻¹, is expected to be a prominent feature. Other C=C stretching vibrations within the aromatic ring would appear in the 1610-1580 cm⁻¹ region.

Aliphatic C-H Bending and Stretching: Vibrations from the numerous C-H bonds in the pyrrolidine and Boc groups would be present, though often less intense than the aromatic signals.

Skeletal Vibrations: Complex vibrations corresponding to the carbon skeleton of the pyrrolidine ring and the tert-butyl group would be visible in the fingerprint region below 1400 cm⁻¹.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

A search of the available scientific literature did not yield any published single-crystal X-ray diffraction data for This compound . Therefore, experimental details regarding its crystal system, space group, unit cell dimensions, and solid-state packing arrangement are not available at this time. Such an analysis would be required to unambiguously determine the compound's solid-state conformation and stereochemistry if prepared in an enantiomerically pure form.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for This compound is C₁₇H₂₅NO₄. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 66.43% |

| Hydrogen | H | 8.20% |

| Nitrogen | N | 4.56% |

| Oxygen | O | 20.82% |

While no experimental elemental analysis data was found in the literature for this specific compound, a valid synthesis and purification would be expected to yield experimental values that closely match these theoretical percentages, typically within a ±0.4% margin of error. taylorandfrancis.com

Computational and Theoretical Studies on 1 Boc 3 3,4 Dimethoxyphenyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of molecular systems. These methods provide a detailed description of the electronic behavior of 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to perform these calculations, which yield the lowest energy and therefore most probable structure of the molecule. mdpi.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Actual values would require specific calculations for the molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (pyrrolidine ring) | ~1.47 Å |

| Bond Length | C=O (Boc group) | ~1.23 Å |

| Bond Angle | C-N-C (pyrrolidine ring) | ~110° |

| Dihedral Angle | C(ring)-C(ring)-C(phenyl)-C(phenyl) | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity, polarizability, and biological activity. nih.govresearchgate.net Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, while the LUMO may be distributed across the Boc group's carbonyl carbon and other parts of the pyrrolidine (B122466) ring.

Table 2: Frontier Molecular Orbital Parameters (Illustrative) This table illustrates the type of data obtained from FMO analysis. Actual values would require specific calculations.

| Parameter | Symbol | Typical Value Range (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -5.0 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -0.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. bhu.ac.in

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the carbonyl group and the two methoxy (B1213986) groups. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. These are typically found around the hydrogen atoms. nih.govbhu.ac.in The MEP map thus provides a clear guide to the molecule's reactive sites.

Conformational Analysis and Energy Minimization Studies

The structure of this compound is not rigid. It possesses significant conformational flexibility arising from two main sources: the puckering of the five-membered pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine ring to the dimethoxyphenyl group. The pyrrolidine ring can adopt various non-planar conformations, such as envelope and twisted forms, to minimize steric strain. beilstein-journals.org

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (those with the lowest potential energy). rsc.org Energy minimization studies, often performed using DFT or molecular mechanics methods, calculate the relative energies of these different conformations. The results of such studies can identify the global minimum energy conformer, which is the most populated and biologically relevant structure under given conditions. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties from first principles, without reliance on experimental data. For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated spectrum can then be compared with experimental results to confirm the molecular structure and aid in the assignment of vibrational modes.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. epstem.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Comparing the predicted NMR chemical shifts with experimental data serves as a stringent test of the accuracy of the calculated molecular geometry.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as the deprotection of the Boc group or electrophilic substitution on the aromatic ring, computational methods can map out the entire reaction pathway.

This involves identifying and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states. researchgate.net A transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information provides deep insight into the reaction's feasibility and kinetics, guiding the design of synthetic routes and the prediction of reaction outcomes. researchgate.net

Molecular Docking (focused on interactions with synthetic enzymes or scaffolds, not biological targets)

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the molecular docking of this compound with synthetic enzymes or scaffolds were identified. Research in this specific area appears to be limited or not publicly available.

While the field of computational chemistry frequently employs molecular docking to predict the binding orientation and affinity of small molecules to various targets, the focus of such studies is predominantly on biological macromolecules like proteins and nucleic acids. The exploration of interactions between small molecules, such as this compound, and synthetic, non-biological entities like synthetic enzymes or molecular scaffolds is a more niche area of research.

Therefore, at present, there is no data to report on the binding modes, interaction energies, or key intermolecular forces (e.g., hydrogen bonding, van der Waals forces) between this compound and any synthetic enzyme or scaffold. Consequently, no data tables or detailed research findings on this specific topic can be provided.

Role As a Key Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Divergent Synthesis of Complex Chemical Libraries

Divergent synthesis is a powerful strategy in medicinal chemistry for generating a large number of structurally diverse compounds from a common intermediate. nih.govrsc.org 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine is an ideal precursor for such approaches. Its core scaffold can be systematically modified at two primary locations: the pyrrolidine (B122466) nitrogen (after Boc-deprotection) and the aromatic ring. This allows for the creation of a library of analogues where different substituents are introduced at these positions. By reacting the deprotected pyrrolidine with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination), chemists can rapidly assemble a complex library of molecules. nih.gov Such libraries are essential for high-throughput screening to identify novel hit compounds in drug discovery programs.

Scaffold for the Development of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural units in a vast majority of pharmaceuticals. frontiersin.orgnih.govnih.govopenmedicinalchemistryjournal.com The 3-(3,4-dimethoxyphenyl)pyrrolidine (B1313869) scaffold serves as an excellent starting point for constructing more complex heterocyclic systems. The secondary amine, available after removal of the Boc group, can participate in a variety of cyclization reactions. It can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of fused or spirocyclic ring systems. This strategy is frequently employed to access novel chemical space and develop compounds with unique three-dimensional structures, which can lead to improved biological activity and selectivity. nih.govmdpi.comresearchgate.netresearchgate.net

Chiral Building Block in Asymmetric Synthesis

The carbon at the 3-position of the pyrrolidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers ((R) and (S) forms). Enantiomerically pure versions of this compound are highly valuable as chiral building blocks in asymmetric synthesis. mdpi.comrsc.org The synthesis of chiral drugs often requires precise control over stereochemistry, as different enantiomers can have vastly different biological activities. nih.gov By starting with an optically pure building block like (R)- or (S)-1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine, chemists can ensure the stereochemical integrity of the target molecule throughout the synthetic sequence. nih.govnih.gov This approach is critical in the development of pharmaceuticals like the antidepressant Rolipram, where the biological activity resides primarily in one enantiomer. researchgate.netnih.gov The use of such chiral precursors circumvents the need for difficult chiral separations later in the synthesis. chemimpex.comchemimpex.com

Strategic Intermediate in Total Synthesis of Natural Products and Analogues

The pyrrolidine ring is a core feature of many alkaloids and other classes of natural products. nih.govnih.gov Consequently, this compound represents a strategic intermediate for the total synthesis of natural products containing a 3-arylpyrrolidine motif. Synthetic chemists often design their routes to converge on a key intermediate that can be reliably prepared and then elaborated to the final natural product. nih.gov The stable, protected, and functionalized nature of this compound makes it an excellent choice for such a role. It provides the core heterocyclic structure early in the synthesis, allowing the subsequent steps to focus on building the remaining complexity of the target molecule.

Facilitation of Scaffold Diversification via Modular Synthesis

Modular synthesis allows for the assembly of complex molecules from discrete, interchangeable building blocks, or modules. whiterose.ac.uknih.gov this compound is well-suited for this approach, offering at least two distinct points for diversification. nih.gov

Nitrogen Functionalization : The Boc-protected amine is one module. After deprotection, a vast array of functionalities can be installed on the nitrogen atom, effectively "plugging in" a new module to the scaffold.

Aromatic Ring Modification : The 3,4-dimethoxyphenyl group is a second module. The methoxy (B1213986) groups can be cleaved to reveal phenol (B47542) functionalities, which can then be derivatized further, or the ring itself can undergo electrophilic substitution reactions.

This modularity allows chemists to systematically and independently vary different parts of the molecule's structure. chemrxiv.org Such a strategy is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how different chemical groups influence a compound's biological activity and to optimize it for therapeutic use.

Data Tables

Table 1: Summary of Synthetic Roles of this compound

| Role | Description | Key Features |

| Divergent Synthesis Precursor | Serves as a common starting material to generate large libraries of diverse compounds. | Core scaffold with multiple points for chemical modification. |

| Heterocycle Scaffold | Acts as a foundational structure for building more complex nitrogen-containing ring systems. | Contains a reactive pyrrolidine nitrogen for cyclization reactions. |

| Chiral Building Block | Used in its enantiomerically pure form to control stereochemistry in asymmetric synthesis. | Possesses a stable stereocenter at the C3-position. |

| Total Synthesis Intermediate | Functions as a key, pre-formed segment in the multi-step synthesis of natural products. | Provides the core 3-arylpyrrolidine motif found in many alkaloids. |

| Modular Synthesis Platform | Allows for the systematic, independent modification of different parts of the molecule. | Features distinct, modifiable units (Boc-amine, phenyl ring). |

Structure Reactivity and Structure Selectivity Relationships in Synthetic Transformations

Influence of Substituent Effects on Pyrrolidine (B122466) Ring Reactivity and Selectivity

The reactivity of the pyrrolidine ring in 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine is significantly modulated by the electronic and steric properties of its substituents. The 3-(3,4-dimethoxyphenyl) group, being an electron-rich aromatic system, can influence the nucleophilicity and basicity of the pyrrolidine nitrogen, although this effect is somewhat attenuated by the electron-withdrawing nature of the N-Boc group.

The electron-donating methoxy (B1213986) groups on the phenyl ring can impact reactions involving the aromatic moiety, such as electrophilic aromatic substitution, by activating the ring and directing incoming electrophiles to specific positions. However, direct functionalization of the pyrrolidine ring is more commonly governed by the immediate electronic environment of the heterocyclic system. For instance, in reactions involving deprotonation of the pyrrolidine ring, the acidity of the α-protons to the nitrogen is a key factor. While the 3-aryl substituent is not directly attached to the α-carbons, its steric bulk can influence the accessibility of these positions to a base.

In palladium-catalyzed reactions, such as hydroarylation of N-alkyl pyrrolines to form 3-aryl pyrrolidines, the nature of the aryl group can influence reaction efficiency. researchgate.net While specific data for the 3,4-dimethoxyphenyl substituent is not extensively detailed in readily available literature, studies on similar 3-aryl pyrrolidines suggest that both electron-rich and electron-deficient aryl groups are generally well-tolerated. organic-chemistry.org

Impact of Stereochemistry on Reaction Outcomes and Diastereoselectivity

The stereochemistry at the C3 position of this compound plays a pivotal role in directing the stereochemical outcome of subsequent transformations. The existing stereocenter can induce facial selectivity in reactions occurring at other positions on the pyrrolidine ring, leading to the preferential formation of one diastereomer over another.

For instance, in the diastereoselective synthesis of highly substituted pyrrolidines through multicomponent reactions, the stereochemistry of the starting materials dictates the final stereochemical arrangement of the product. nih.gov While the specific use of this compound as a substrate in such reactions is not explicitly documented, the principles of asymmetric induction would apply. The bulky 3-substituent would be expected to shield one face of the pyrrolidine ring, directing incoming reagents to the opposite, less hindered face.

In the synthesis of pyrrolidine derivatives via [3+2] cycloaddition reactions, the stereochemistry of both the azomethine ylide and the dipolarophile controls the relative stereochemistry of the newly formed stereocenters in the pyrrolidine ring. ua.eschemistryviews.org The development of stereoselective routes to densely substituted pyrrolidines often relies on the use of chiral auxiliaries or catalysts to control the facial selectivity of the cycloaddition. ua.es

Role of the Boc Protecting Group in Directing Chemical Transformations

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen due to its stability under a range of conditions and its facile removal under acidic conditions. Beyond its protective role, the Boc group exerts a significant influence on the reactivity and selectivity of the pyrrolidine ring.

The bulky tert-butyl group of the carbamate (B1207046) can direct the stereochemical course of reactions at the α-positions (C2 and C5) of the pyrrolidine ring. Furthermore, the carbonyl group of the Boc moiety can act as a directing group in metal-catalyzed C-H activation reactions. However, in the context of N-phenylpyrrolidine, selective arylation of sp3 C-H bonds has been achieved even in the absence of a directing group, suggesting that the inherent reactivity of the ring can also be exploited. nih.gov

In lithiation reactions, the Boc group is known to direct deprotonation to the adjacent α-positions. However, in the case of N-Boc-3-hydroxypyrrolidine, lithiation has been shown to occur regioselectively at the C5 position, highlighting that other functional groups on the ring can override the directing effect of the Boc group.

Regioselectivity Considerations in Functionalization and Derivatization

The regioselectivity of functionalization and derivatization of this compound is a critical aspect to consider in synthetic planning. The pyrrolidine ring offers several positions for potential modification, namely the α-carbons (C2 and C5) and the β-carbons (C3 and C4), as well as the aromatic ring of the substituent.

In palladium-catalyzed C-H activation/oxygenation reactions, the regioselectivity is often controlled by the directing group. nih.gov For N-Boc protected pyrrolidines, functionalization typically occurs at the α-positions. However, the presence of the 3-aryl substituent can influence the relative reactivity of the C2 and C5 positions due to steric hindrance.

Iridium-catalyzed regioselective borylation through C-H activation has demonstrated that ligand control can switch the site of functionalization on an aromatic ring. nih.gov While this has not been specifically reported for this compound, it suggests that catalyst and ligand choice could potentially be used to control the regioselectivity of C-H functionalization on either the pyrrolidine or the aromatic ring.

The synthesis of 3-substituted pyrrolidines via palladium-catalyzed hydroarylation of pyrrolines offers a direct route to this substitution pattern. researchgate.net Further functionalization would then need to consider the directing effects of both the N-Boc group and the existing 3-aryl substituent.

Conformational Preferences and Their Influence on Reactivity

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of various envelope and twist conformations. The conformational preferences of this compound are influenced by the steric and electronic interactions between the substituents. The bulky 3-(3,4-dimethoxyphenyl) group and the N-Boc group will adopt positions that minimize steric strain.

Computational and NMR studies on N-Boc-N,O-isopropylidene-α-serinals have shown a dynamic equilibrium between two conformers arising from the rotation of the C-N bond of the carbamate. unirioja.es A similar equilibrium is expected for this compound, and the relative populations of these conformers can be influenced by the solvent. unirioja.es The conformation of the pyrrolidine ring and the orientation of the Boc group can significantly impact the accessibility of different positions on the ring to reagents, thereby influencing both reactivity and selectivity.

Emerging Methodologies and Future Research Directions in Pyrrolidine Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrrolidines. A primary focus is the replacement of hazardous solvents with more environmentally benign alternatives. For instance, the synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium, utilizing water as a solvent and potassium carbonate as an inexpensive and eco-friendly catalyst at a moderate temperature of 90°C. researchgate.net Similarly, multicomponent reactions for preparing 2-pyrrolidinone (B116388) derivatives have been optimized using ethanol (B145695), another green solvent.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool that aligns with green chemistry principles. nih.gov This technology can significantly accelerate reaction times, reduce energy consumption, and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.com The application of MAOS in 1,3-dipolar cycloaddition reactions, a key strategy for constructing the pyrrolidine (B122466) ring, has been shown to be highly effective. nih.govtandfonline.com These sustainable approaches not only minimize the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing valuable pyrrolidine building blocks. researchgate.net

| Methodology | Key Features | Advantages | Example Application |

|---|---|---|---|

| Aqueous Synthesis | Uses water as the reaction solvent. | Environmentally friendly, low cost, safe. researchgate.net | Synthesis of N-methylpyrrolidine. researchgate.net |

| Ethanol-based Synthesis | Employs ethanol as a green solvent. | Biodegradable, low toxicity, readily available. | Multicomponent synthesis of 2-pyrrolidinone derivatives. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation for heating. | Increased reaction rates, higher yields, reduced energy consumption. nih.govtandfonline.com | 1,3-dipolar cycloaddition reactions. tandfonline.com |

Integration of Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is revolutionizing the synthesis of fine chemicals and pharmaceuticals, including N-heterocycles like pyrrolidine. frontiersin.orgnih.gov This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. africacommons.netafricacommons.net It offers significant advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety when handling hazardous reagents, improved reproducibility, and easier scalability. africacommons.netacs.org

Advancements in Catalytic Methods for Highly Selective Transformations

The development of advanced catalytic methods is crucial for the synthesis of structurally complex and stereochemically defined pyrrolidines. Asymmetric organocatalysis has emerged as a particularly powerful strategy, often utilizing chiral pyrrolidine-based catalysts (such as proline and its derivatives) to induce high levels of enantioselectivity. bohrium.comnih.govnih.gov These catalysts operate through various activation modes, including iminium ion formation and hydrogen bonding, to control the stereochemical outcome of reactions like [3+2] cycloadditions and Michael additions, which are fundamental for building the pyrrolidine scaffold. researchgate.net

In addition to organocatalysis, transition metal catalysis continues to provide robust and versatile methods for pyrrolidine synthesis. Palladium-catalyzed reactions, for instance, have been employed for the hydroarylation of pyrrolines to generate 3-aryl pyrrolidines, a class of molecules with significant biological activity. nih.gov Furthermore, iridium-catalyzed transfer hydrogenation has been successfully applied to the reductive amination of diketones, offering a practical route to N-aryl-substituted pyrrolidines. mdpi.com These catalytic systems often exhibit high functional group tolerance and allow for the direct synthesis of drug-like molecules from readily available starting materials. nih.gov The ongoing development of novel catalysts and catalytic reactions is continually expanding the toolbox for accessing diverse and complex pyrrolidine derivatives with high precision and efficiency. organic-chemistry.orgresearchgate.net

| Catalytic Method | Catalyst Type | Key Transformation | Advantages |

|---|---|---|---|

| Asymmetric Organocatalysis | Proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers). nih.govnih.gov | [3+2] Cycloadditions, Michael additions, Aldol reactions. nih.govresearchgate.net | High enantioselectivity, metal-free, readily available catalysts. bohrium.com |

| Palladium Catalysis | Palladium complexes. | Hydroarylation of pyrrolines. nih.gov | Broad substrate scope, direct synthesis of drug-like molecules. nih.gov |

| Iridium Catalysis | Iridium complexes. | Reductive amination via transfer hydrogenation. mdpi.com | Practical for N-aryl pyrrolidines, can use water as a solvent. mdpi.com |

Chemoinformatics and Computational Design for Novel Pyrrolidine Derivatives

Chemoinformatics and computational chemistry are playing an increasingly vital role in the design and discovery of novel pyrrolidine-based compounds. documentsdelivered.com These in-silico techniques enable researchers to predict the properties and biological activities of virtual molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov Molecular docking, for example, is used to simulate the binding of pyrrolidine derivatives to specific protein targets, helping to elucidate their mechanism of action and guide the design of more potent inhibitors. documentsdelivered.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. By correlating the structural features of a series of compounds with their biological activities, 3D-QSAR models can be developed to predict the potency of new, unsynthesized pyrrolidine derivatives. researchgate.net These models, along with pharmacophore mapping, help to identify the key structural motifs responsible for a desired biological effect. researchgate.net Furthermore, computational methods are used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of designed molecules, ensuring that they possess drug-like characteristics. nih.gov The integration of these computational approaches allows for a more rational and efficient design of novel pyrrolidine derivatives with tailored biological profiles.

Exploration of New Pyrrolidine-Based Scaffolds for Research Applications

The versatility of the pyrrolidine ring makes it an ideal starting point for the development of novel molecular scaffolds for drug discovery and other research applications. frontiersin.orgnih.gov A key trend is the design of fragments and building blocks that provide better coverage of three-dimensional molecular space. nih.govnih.gov By introducing multiple stereocenters and creating conformationally restricted analogues, chemists can generate libraries of pyrrolidine-based compounds with diverse shapes and vector orientations, which can be valuable for fragment-based lead discovery. nih.govacs.org

One area of active research is the synthesis of pyrrolidines with quaternary stereocenters, which introduces a high degree of molecular complexity and can lead to improved or novel biological activities. acs.org Another approach involves creating bioisosteres of the pyrrolidine ring, such as 2,4-methanopyrrolidines, which are conformationally rigid analogues that can offer improved physicochemical properties like water solubility. acs.orgresearchgate.net The development of synthetic methodologies to access these novel scaffolds, such as the use of 1,3-dipolar cycloaddition reactions to create unique collections of homochiral pyrrolidines, is critical. nih.gov These efforts to expand the chemical space around the pyrrolidine core are providing researchers with a rich toolkit of novel building blocks for the design of next-generation therapeutic agents and chemical probes. nbinno.comresearchgate.netrsc.org

Q & A

Q. What are the standard synthetic routes for 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine, and how do reaction conditions influence yield?

The compound is typically synthesized via cross-coupling reactions using 3,4-dimethoxyphenylboronic acid with a Boc-protected pyrrolidine precursor. Key steps include palladium-catalyzed Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water at 105°C) and Boc deprotection under acidic or hydrogenolytic conditions . Yield optimization requires careful control of catalyst loading, solvent polarity, and temperature gradients. For example, reports a 72% yield using THF/water, while achieved 68% in toluene/EtOH, suggesting solvent polarity impacts intermediate solubility and reactivity.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR : ¹H/¹³C NMR confirms regioselectivity of the dimethoxyphenyl group and Boc protection integrity (e.g., tert-butyl protons at δ 1.4 ppm).

- HPLC-MS : Monitors reaction progress and detects impurities (e.g., residual boronic acid or de-Boc byproducts) .

- X-ray crystallography (if crystalline): Validates stereochemistry, as seen in structurally related pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as used in ICReDD’s workflow) predict regioselectivity and transition states for functionalization at the pyrrolidine nitrogen or dimethoxyphenyl ring. For example, highlights the use of computational screening to prioritize substituents at the 3-position for enhanced binding affinity in kinase inhibitors .

Q. How do structural modifications at the pyrrolidine ring affect structure-activity relationships (SAR) in drug discovery?

- Boc group replacement : Substituting Boc with acyl or sulfonyl groups alters steric hindrance and hydrogen-bonding capacity, impacting target engagement (e.g., shows carboxamide derivatives with improved solubility and CNS penetration).

- Dimethoxyphenyl substituents : Electron-donating groups (e.g., -OCH₃) enhance π-π stacking with aromatic residues in enzyme active sites, as demonstrated in kinase inhibitor studies .

Q. What statistical experimental design (DoE) strategies are effective for optimizing multi-step syntheses?

Factorial designs (e.g., 2⁴ designs) can identify critical factors such as catalyst loading, solvent ratio, and reaction time. emphasizes the use of response surface methodology (RSM) to maximize yield while minimizing side reactions (e.g., over-reduction during hydrogenolysis) .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported catalytic systems for Suzuki-Miyaura coupling of this compound?

Discrepancies in catalyst performance (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) may arise from ligand lability or solvent-dependent catalyst activation. A systematic comparison under standardized conditions (fixed temperature, solvent, and substrate ratio) is recommended. suggests that Pd(PPh₃)₄ in toluene/EtOH improves stability of the boronate intermediate compared to dioxane/water .

Q. What safety and waste management protocols are essential for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.